1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine
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Overview
Description
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a complex organic compound characterized by its unique structural components This compound features a piperidine ring substituted with a cyclohexylsulfonyl group and a methoxyphenylthio group
Preparation Methods
The synthesis of 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclohexylsulfonyl chloride under basic conditions.
Attachment of the Methoxyphenylthio Group: The final step includes the thiolation of the piperidine ring with 4-methoxyphenylthiol, often facilitated by a coupling reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as continuous flow synthesis and advanced purification methods.
Chemical Reactions Analysis
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylthio group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and thioether groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine can be compared with similar compounds such as:
1-(Cyclohexylsulfonyl)piperidine: Lacks the methoxyphenylthio group, resulting in different chemical properties and applications.
4-(((4-Methoxyphenyl)thio)methyl)piperidine: Lacks the cyclohexylsulfonyl group, affecting its reactivity and biological activity.
1-(Cyclohexylsulfonyl)-4-methylpiperidine: Substitutes the methoxyphenylthio group with a methyl group, leading to variations in its chemical behavior.
Properties
IUPAC Name |
1-cyclohexylsulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h7-10,16,19H,2-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRAQQOOCYDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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